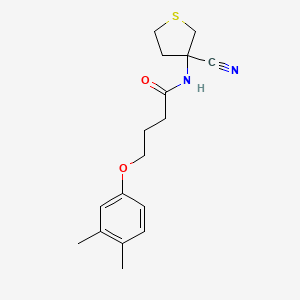

N-(3-Cyanothiolan-3-YL)-4-(3,4-dimethylphenoxy)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The synthesis and study of complex organic compounds like "N-(3-Cyanothiolan-3-YL)-4-(3,4-dimethylphenoxy)butanamide" contribute significantly to the field of medicinal chemistry and material science. These compounds often exhibit unique biological or chemical properties due to their intricate structures and functional groups.

Synthesis Analysis

The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler molecules and gradually introducing functional groups. For instance, the synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester, which shares the cyano and amide functional groups, was achieved in two steps, highlighting the impact of solvent choice on isotopic enrichment and the synthesis efficiency (Bazewicz et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their reactivity and properties. X-ray crystallography studies, such as those on N,3-dimethyl-3-(perhydro-1,3,2-dioxazepin-2-yl)butanamide, reveal conformational details and the degree of nitrogen pyramidality, which could influence the compound's chemical behavior and interaction with biological targets (Shtamburg et al., 2011).

Chemical Reactions and Properties

Chemical reactions of compounds are influenced by their functional groups. The cyano group, for example, can participate in various reactions, including nucleophilic addition and the Strecker synthesis. A study on the direct transformation of N,N-dimethylformamide to -CN for cyanation of heteroarenes via C-H functionalization highlights innovative approaches to introducing cyano groups into aromatic compounds (Ding & Jiao, 2011).

Physical Properties Analysis

The physical properties of organic compounds, such as melting points, solubility, and crystal structure, are essential for their practical application. These properties are determined by the compound's molecular structure and intermolecular interactions. For example, the study of butanamide, N‐(3,5‐dimethylphenyl)‐2‐(formylmethylamino)‐3‐methyl‐, provides data on its melting range, optical rotation, and solubility, which are vital for its use as a chiral organocatalyst (Noshi, 2014).

特性

IUPAC Name |

N-(3-cyanothiolan-3-yl)-4-(3,4-dimethylphenoxy)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-13-5-6-15(10-14(13)2)21-8-3-4-16(20)19-17(11-18)7-9-22-12-17/h5-6,10H,3-4,7-9,12H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXOOJMHXQJDFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCCC(=O)NC2(CCSC2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2483780.png)

![N-cyclohexyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2483781.png)

![methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2483782.png)

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime](/img/structure/B2483788.png)

![4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483794.png)

![N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2483796.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2483802.png)